Kinetic Parameter Differentiation: Z-Phe-Leu-Glu-pNA Exhibits 10-Fold Higher Reactivity Than Its Aspartyl Analog with a Cognate Serine Protease
In a direct, head-to-head comparison using the purified acidic amino acid-specific proteinase SFase from Streptomyces fradiae, the reactivity of Z-Phe-Leu-Glu-pNA was quantitatively compared to its structural analog, Z-Phe-Leu-Asp-pNA [1]. The study explicitly measured substrate turnover, revealing that the enzyme exhibited a 10-fold higher reaction rate for the glutamyl bond in Z-Phe-Leu-Glu-pNA than for the aspartyl bond in Z-Phe-Leu-Asp-pNA [1]. This data provides a clear, quantifiable basis for selecting the optimal substrate for this enzyme class.
| Evidence Dimension | Relative Enzymatic Reactivity (Turnover Rate) |
|---|---|
| Target Compound Data | 1 (Baseline) |
| Comparator Or Baseline | Z-Phe-Leu-Asp-pNA |
| Quantified Difference | 10-fold higher reactivity for the glutamyl bond. |
| Conditions | Assay with purified SFase serine protease from Streptomyces fradiae ATCC 14544, using synthetic peptide nitroanilide substrates. |
Why This Matters
This 10-fold difference in reactivity directly impacts assay sensitivity and the accuracy of kinetic parameter determination, making Z-Phe-Leu-Glu-pNA the demonstrably superior choice for characterizing glutamyl-specific proteases.
- [1] Kitadokoro, K., Nakamura, E., Tamaki, M., Horii, T., Okamoto, H., Shin, M., … Teraoka, H. (1993). Purification, characterization and molecular cloning of an acidic amino acid-specific proteinase from Streptomyces fradiae ATCC 14544. Biochimica et Biophysica Acta (BBA)/Protein Structure and Molecular, 1163(2), 149–157. View Source
